Butyl viologen, chemically known as 1,1'-butyl-4,4'-bipyridinium, is a member of the viologen family characterized by its distinctive structure comprising two pyridine rings connected by a butyl group. This compound is typically encountered in its dicationic form, where it carries a positive charge on both nitrogen atoms of the bipyridine moiety. Butyl viologen is recognized for its vibrant color changes and electrochemical properties, making it a subject of interest in various fields including materials science and electrochemistry.
These reactions are crucial in applications such as electrochromic devices, where the color change is utilized for visual displays .
Butyl viologen can be synthesized through several methods, primarily involving the reaction of 4,4'-bipyridine with butyl halides. Common synthesis routes include:
Butyl viologen's unique combination of properties—such as moderate toxicity and specific electrochemical behavior—distinguishes it from these similar compounds, making it particularly valuable in niche applications within technology and materials science .
Studies on butyl viologen interactions reveal its capacity for forming complexes with various molecules. For instance:
Several compounds share structural and functional similarities with butyl viologen. These include:
| Compound | Structure Type |
Alkylation Techniques for Viologen QuaternizationThe synthesis of butyl viologen centers on the quaternization of 4,4′-bipyridine with butyl halides. In a representative procedure, 4,4′-bipyridine is dissolved in acetone and reacted with 1-bromobutane at 60°C under nitrogen for 8 hours. This solvent choice leverages acetone’s ability to dissolve 4,4′-bipyridine while allowing the monoalkylated product to precipitate, simplifying purification. Nuclear magnetic resonance (NMR) and mass spectroscopy confirm the formation of mono-butyl viologen, characterized by distinct shifts for the butyl chain and bipyridinium core. A critical challenge in this process is avoiding di-substitution, particularly for longer alkyl chains like butyl. Due to their organic nature, butyl viologens remain soluble in acetone longer, increasing the likelihood of secondary alkylation. To mitigate this, high concentrations of 4,4′-bipyridine are employed, driving precipitation of the monoalkylated product and reducing di-substituted byproducts. Comparative studies with methyl and ethyl viologens reveal that butyl derivatives require stricter control over reaction stoichiometry and solvent polarity to maintain selectivity. Table 1: Alkylation Conditions for Viologen Derivatives
Post-Synthetic Modification ApproachesPost-synthetic functionalization of butyl viologen aims to enhance its electrochemical stability or introduce catalytic moieties. One explored route involves attaching polyethylene glycol (PEG) chains to the viologen core to improve solubility and redox reversibility. However, attempts to graft PEG via nucleophilic substitution have been hindered by trace water, which promotes hydrolysis over desired coupling. Alternative strategies include sulfonation, where butyl viologen is reacted with propargyl sulfonate esters to introduce sulfonic acid groups, as demonstrated in related viologen systems. This modification not only stabilizes the radical cation form but also enables use in aqueous electrolytes. Recent advances in supramolecular chemistry have utilized butyl viologen as a guest molecule in host-guest complexes. For instance, carboxyl-functionalized viologens form stable complexes with cucurbiturils via hydrogen bonding and π-π interactions. While these studies focus on phenyl-substituted viologens, analogous principles could apply to butyl derivatives, enabling tailored materials for catalysis or sensing. Scalability and Green Chemistry ConsiderationsScalable synthesis of butyl viologen demands solvent selection, energy efficiency, and waste reduction. Acetone, while effective, poses environmental concerns due to volatility and toxicity. Emerging methods adopt water or ionic liquids as greener alternatives, though these require optimization to maintain reaction rates. Catalyst-free approaches, such as quaternization-induced polymerization, eliminate the need for transition metals, reducing costs and purification steps. For example, propargyl halides react directly with 4,4′-bipyridine at elevated temperatures (100°C) to form cross-linked polymers, though this energy-intensive process may offset sustainability gains. Precipitation-driven purification, as employed in mono-butyl viologen synthesis, enhances scalability by avoiding chromatography. Additionally, flow chemistry systems could further improve yield and consistency by ensuring precise control over reaction parameters. Table 2: Green Chemistry Metrics for Viologen Synthesis Cucurbituril-Based Recognition SystemsCucurbituril-based host systems demonstrate exceptional affinity for butyl viologen through multiple recognition mechanisms [5] [2] [6]. The interaction between cucurbit [7]uril and butyl viologen results in the formation of a novel pseudorotaxane complex with a 2:1 host-to-guest stoichiometry, where cucurbit [7]uril beads are localized on the aliphatic chain to combine with the N+ centers through non-covalent bonds [2]. This assembly exhibits significantly enhanced thermal stability, stronger absorption bands, and superior oxidation ability compared to the free butyl viologen compound [2]. The recognition mechanism varies significantly with different cucurbituril homologs [5] [6]. Cucurbit [8]uril preferentially binds to the aromatic bipyridinium nucleus of short-chain viologens through favorable ion-dipole interactions, while longer chain analogs exhibit different interaction modes due to hydrophobic interactions between terminal alkyl substituents and the host cavity [6]. The binding constants for viologen-cucurbit [8]uril complexes typically range from 10⁴ to 10⁵ M⁻¹, demonstrating strong host-guest affinity [9] [6]. Cucurbit [10]uril systems present particularly interesting behavior with butyl viologen derivatives [11] [12]. The larger cavity of cucurbit [10]uril enables the formation of host-stabilized charge-transfer complexes through folding mechanisms, where naphthyl or viologen units fold back onto their corresponding donor-acceptor moieties to form inclusion complexes [11]. These systems demonstrate the formation of 2D supramolecular organic frameworks with high internal periodicity and long-range order [11]. Table 1: Host-Guest Recognition Systems for Butyl Viologen
The thermodynamic parameters governing these host-guest interactions reveal predominantly enthalpy-driven processes [3] [4]. Isothermal titration calorimetry studies demonstrate that the host-guest binding processes are exclusively enthalpy-driven, with significant enthalpic contributions ranging from -12 to -21 kcal/mol for various cucurbituril-viologen systems [14] [15]. The entropic contributions are generally small and often unfavorable, indicating substantial reorganization during complex formation [16] [14]. Polymeric Supramolecular CrystalsThe formation of polymeric supramolecular crystals represents a distinctive feature of butyl viologen host-guest systems [3] [4]. In solid-state structures, butyl viologen guests and cucurbituril hosts form extensive polymeric networks through multiple non-covalent interactions, including host-guest interactions, π-π stacking interactions, and metal-host coordination [3] [4]. These interactions create three-dimensional supramolecular architectures with remarkable structural complexity and functional properties. The crystal structure analysis of butyl viologen complexes with para-dicyclohexanocucurbit [7]uril and α,α′,δ,δ′-tetramethylcucurbit [7]uril reveals that the butyl chain is selectively encapsulated into the host cavities while the bipyridinium group resides outside the host portals, forming [13]pseudorotaxane structures [3] [4]. These assemblies demonstrate enhanced rigidity and reduced crystallizability compared to the free viologen compound, indicating significant structural modifications upon complexation [2] [3]. The supramolecular networks exhibit distinctive photochromic and vapochromic properties [17] [18]. Under ultraviolet light stimulation, these systems undergo electron transfer from electron-rich components to the electron-deficient viologen units, generating colored radicals [17] [18]. The intensive intermolecular hydrogen bonding networks contribute to proton conductivity values reaching 1.06 × 10⁻³ S cm⁻¹ in water at 90°C [18]. Table 2: Supramolecular Assembly Properties of Butyl Viologen Systems
The construction of Type II-stacking viologen π-aggregates through bottom-up self-assembly strategies demonstrates the versatility of these systems [19] [20]. These structures are formed through inorganic skeleton-directed intercalation and intermolecular non-covalent interactions, resulting in photochromic semiconductors with unique electronic properties [19] [20]. The abnormally invariant conductivities observed after photoinduced electron transfer break conventional expectations and are attributed to approximate electronic couplings before and after electron transfer between Type II-stacking viologen π-aggregates [19] [20]. Non-Covalent Interaction NetworksThe supramolecular behavior of butyl viologen is governed by an intricate network of non-covalent interactions that operate synergistically to determine structural and functional properties [21] [22] [23]. These interactions encompass hydrogen bonding, π-π stacking, ion-dipole interactions, hydrophobic effects, electrostatic forces, and van der Waals dispersion forces, each contributing distinct energetic and geometric constraints to the overall assembly process [22] [23] [24]. Hydrogen bonding interactions play a crucial role in crystal packing stabilization and the formation of extended supramolecular networks [18] [23]. The intensive intermolecular hydrogen bonding networks observed in viologen-derived supramolecular systems contribute significantly to their mechanical stability and functional properties, including proton conduction capabilities [18]. These interactions typically exhibit moderate temperature dependence and operate over distances ranging from 1.8 to 3.0 Å [22]. π-π stacking interactions represent one of the most significant non-covalent forces in viologen chemistry, particularly in the formation of radical dimers and extended aggregates [25] [26] [24]. The viologen cation radical pimer formation demonstrates that dispersion forces dominate the interaction between radicals, rationalizing the insensitivity of bonding interactions to substituent effects [26]. These interactions overcome Coulombic repulsion between cationic species through attractive dispersion forces that exceed typical small molecule interactions [26] [24]. The microscopic investigation of van der Waals interactions in viologen systems reveals equilibrium distances of approximately 3.3 Å with dissociation energies of 45 kJ/mol for radical dimer formation [24]. Dynamical correlation effects are decisive in observing bonding regimes, while both dispersion interactions and environmental effects are required to overcome Coulomb repulsion in doubly-charged species [24]. Table 3: Non-Covalent Interaction Networks in Butyl Viologen Chemistry
The synergistic effect of hydrophobic and hydrogen bonding interactions drives the formation of charge-transfer aggregates in viologen systems [23]. The delicate balance between hydrophobicity of alkyl chains and intermolecular hydrogen bonding interactions between functional groups proves instrumental in driving supramolecular aggregation [23]. These pH-dependent charge-transfer aggregates demonstrate excellent stability in water and disaggregate at physiological pH, making them suitable scaffolds for controlled release applications [23]. Thin-Film Deposition MethodologiesButyl viologen films for electrochromic applications can be deposited through several methodologies, each offering distinct advantages in terms of film quality, uniformity, and device performance. The selection of deposition technique significantly influences the electrochromic properties and operational stability of the resulting devices. XLogP3 4
Exact Mass 270.209598838 g/mol
Monoisotopic Mass 270.209598838 g/mol
Heavy Atom Count 20
Dates
Last modified: 08-11-2024
Explore Compound TypesGet ideal chemicals from 750K+ compounds
|
|---|